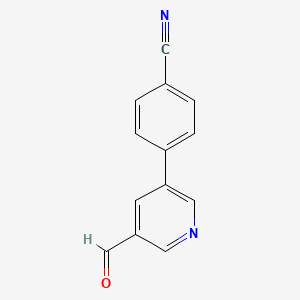

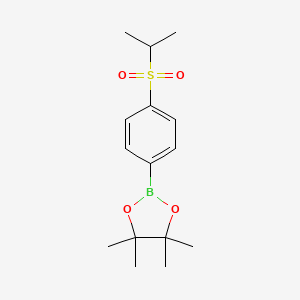

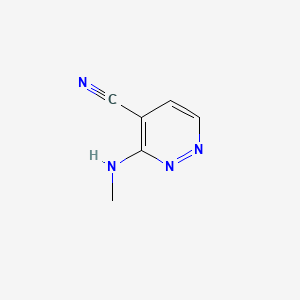

![molecular formula C8H6ClNO B597105 3-Chloro-6-methylbenzo[d]isoxazole CAS No. 16302-64-0](/img/structure/B597105.png)

3-Chloro-6-methylbenzo[d]isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-6-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6ClNO . It has a molecular weight of 167.59 .

Synthesis Analysis

The synthesis of 3-Chloro-6-methylbenzo[d]isoxazole involves a multi-step reaction . The first step involves the use of methanol, hexane, and benzene. The second step involves the use of hydroxylamine and sodium hydroxide in 1,4-dioxane and water at 20°C for 12 hours. The third step involves the use of 1,1’-carbonyldiimidazole in tetrahydrofuran at 70°C. The final step involves the use of triethylamine and trichlorophosphate at 90°C for 5 hours in a sealed tube .Molecular Structure Analysis

The InChI Key for 3-Chloro-6-methylbenzo[d]isoxazole is RUNSDQIHKJDPRK-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of isoxazole derivatives, including 3-Chloro-6-methylbenzo[d]isoxazole, often involves a 1,3-dipolar cycloaddition reaction . In this reaction, one 1,3-dipole and one dipolarophile are required .Physical And Chemical Properties Analysis

3-Chloro-6-methylbenzo[d]isoxazole is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .科学的研究の応用

Medicinal Chemistry: Antimicrobial Agents

3-Chloro-6-methylbenzo[d]isoxazole derivatives have been explored for their antimicrobial properties. Researchers have synthesized various compounds containing the isoxazole moiety and tested them against different bacterial strains. For instance, certain derivatives have shown potential against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for various infections .

Organic Synthesis: Building Blocks

In organic synthesis, 3-Chloro-6-methylbenzo[d]isoxazole serves as a versatile building block. It can undergo various chemical reactions, including cycloadditions, to form more complex molecules. This compound is particularly useful in constructing molecules with potential pharmacological activities, such as anticancer or anti-inflammatory agents .

Pharmacology: Anti-inflammatory Drugs

Isoxazole rings, like the one present in 3-Chloro-6-methylbenzo[d]isoxazole, are found in many anti-inflammatory drugs. The substitution pattern on the isoxazole ring is crucial for the biological activity, and derivatives of this compound have been studied for their potential to treat inflammation-related conditions .

Drug Discovery: Tyrosine Kinase Inhibitors

The isoxazole ring is a common feature in tyrosine kinase inhibitors, which are a class of drugs used to treat various cancers. 3-Chloro-6-methylbenzo[d]isoxazole could be used to synthesize new analogs that inhibit specific tyrosine kinases involved in cancer cell proliferation .

Environmental Impact: Degradation Studies

The environmental impact of chemicals like 3-Chloro-6-methylbenzo[d]isoxazole is of growing concern. Research into the degradation pathways and persistence of this compound in the environment is crucial for assessing its ecological footprint and developing strategies for its safe disposal .

Safety and Handling: Occupational Health

Understanding the safety and handling requirements of 3-Chloro-6-methylbenzo[d]isoxazole is essential for researchers and workers in the chemical industry. Studies on its toxicity, potential hazards, and appropriate precautionary measures are necessary to ensure a safe working environment .

Safety and Hazards

将来の方向性

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given its significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles, including 3-Chloro-6-methylbenzo[d]isoxazole, is a promising area of research .

特性

IUPAC Name |

3-chloro-6-methyl-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNSDQIHKJDPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NO2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716999 |

Source

|

| Record name | 3-Chloro-6-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16302-64-0 |

Source

|

| Record name | 3-Chloro-6-methyl-1,2-benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16302-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)

![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)

![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)